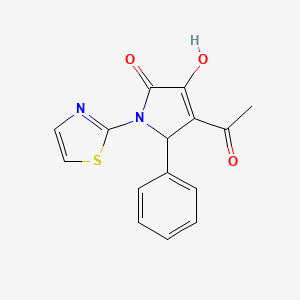![molecular formula C14H21N3O3 B4886180 2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol](/img/structure/B4886180.png)
2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol, also known as MPPNP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of ATP hydrolysis and has been used to study the mechanism of action of various enzymes and proteins.
Mécanisme D'action
2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol binds to the active site of enzymes and proteins that hydrolyze ATP, preventing the hydrolysis of ATP. This results in the accumulation of ATP and the inhibition of enzyme activity. This compound has been shown to bind to the phosphate-binding site of ATPases, blocking the release of phosphate and preventing the conversion of ATP to ADP.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including DNA helicases, RNA polymerases, and chaperonins. This compound has also been shown to inhibit the motility of molecular motors, including kinesin and myosin. In addition, this compound has been shown to affect cellular processes such as protein synthesis and DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol has several advantages for lab experiments. It is a potent inhibitor of ATP hydrolysis and has been used to study the mechanism of action of various enzymes and proteins. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It is toxic and must be handled with care. In addition, it is expensive and may not be suitable for large-scale experiments.
Orientations Futures
There are several future directions for the use of 2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol in scientific research. One area of interest is the study of the role of ATPases in disease. This compound could be used to study the effect of ATPase inhibitors on disease progression. Another area of interest is the study of the molecular motors involved in cellular processes such as mitosis and meiosis. This compound could be used to study the role of these motors in cell division. Finally, this compound could be used in the development of new drugs that target ATPases and other enzymes involved in disease.
Méthodes De Synthèse
The synthesis of 2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol involves the reaction between 2-chloro-4-nitrophenol and 1-methyl-4-piperidinamine. The reaction is carried out in the presence of sodium hydride and dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol has been widely used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It is a potent inhibitor of ATP hydrolysis and has been used to study the function of ATPases, including DNA helicases, RNA polymerases, and chaperonins. This compound has also been used in the study of molecular motors, including kinesin and myosin.
Propriétés
IUPAC Name |
2-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-15-7-5-12(6-8-15)16(2)10-11-9-13(17(19)20)3-4-14(11)18/h3-4,9,12,18H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHCUOXYGYKADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4886108.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4886113.png)
![potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate](/img/structure/B4886120.png)
![propyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4886122.png)


![3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4886138.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886142.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4886149.png)


![N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4886167.png)
![2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4886178.png)
![N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4886187.png)